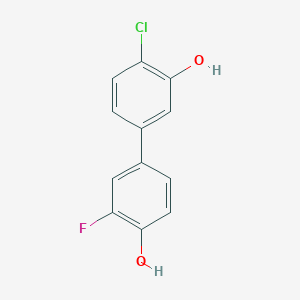
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% (C5FMPP) is a phenolic compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ethers, and is also known as 4-Fluoro-3-methylphenol. It is an important building block for the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. C5FMPP is also used in the synthesis of various heterocyclic compounds and as an intermediate in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of C5FMPP is not fully understood. However, it is believed that the compound acts as an antioxidant and/or a pro-oxidant, depending on its concentration and the surrounding conditions. It is also believed to be involved in the formation of reactive oxygen species (ROS) and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of C5FMPP are not fully understood. However, it is believed to be involved in the regulation of cell signaling pathways and the formation of reactive oxygen species (ROS). It is also believed to have antioxidant and/or pro-oxidant properties, depending on its concentration and the surrounding conditions.
Advantages and Limitations for Lab Experiments
The advantages of using C5FMPP in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of scientific research applications. However, some limitations include its potential toxicity and the potential for it to react with other compounds in the reaction mixture.
Future Directions
Future research should focus on further understanding the biochemical and physiological effects of C5FMPP, as well as its mechanism of action. Additionally, further research should be conducted on the use of C5FMPP in the synthesis of heterocyclic compounds and organic compounds. Finally, research should be conducted on the potential toxicity of C5FMPP and its potential to react with other compounds in the reaction mixture.
Synthesis Methods
The synthesis of C5FMPP is achieved through a multi-step process. The first step is the reaction of 3-chloro-5-methylphenol with 4-fluoro-3-methylphenol to form the desired product. This reaction is typically carried out in a solvent such as methanol or ethanol at temperatures between 25 and 100°C. The reaction is typically complete within several hours. The second step is the purification of the product, which is typically achieved by distillation or recrystallization.
Scientific Research Applications
C5FMPP is used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. C5FMPP is also used in the production of dyes and pigments, as well as in the preparation of catalysts.
properties
IUPAC Name |
3-chloro-5-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASMAKSOWPSTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685903 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1261919-55-4 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














